molecular formula C14H10ClF3N2OS B2878616 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylsulfanylpyridine-3-carboxamide CAS No. 790683-53-3

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylsulfanylpyridine-3-carboxamide

Cat. No. B2878616
CAS RN: 790683-53-3
M. Wt: 346.75
InChI Key: NOVNJMIKDXFKCV-UHFFFAOYSA-N
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Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylsulfanylpyridine-3-carboxamide, also known as CTMP, is a novel compound that has attracted significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Inhibition of NF-kappaB and AP-1 Gene Expression

The compound N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide, related to the queried chemical structure, has been investigated for its ability to inhibit transcription mediated by NF-kappaB and AP-1 transcription factors. This study aimed at improving oral bioavailability and involved modifying various positions on the pyrimidine ring. The research identified modifications that retained or enhanced inhibitory activity and improved gastrointestinal permeability, suggesting potential for therapeutic applications (Palanki et al., 2000).

Cobalt-catalyzed Coupling Reactions

Aromatic carboxamides and 2-phenylpyridine derivatives, closely related to the chemical , have been ortho-alkylated using Grignard reagents in the presence of a cobalt catalyst. This process highlights a method for creating complex molecules through directed C-H bond activation, showcasing the versatility of these compounds in synthetic organic chemistry (Chen et al., 2011).

Spectroscopic Properties of Acridinium Derivatives

Investigations into the spectroscopic properties of acridinium derivatives, including sulfonamides, have revealed that these compounds exhibit shifts in UV absorption and fluorescence spectra. Such studies contribute to the understanding of the photophysical behavior of related compounds, which can be applied in designing fluorescent probes and materials (Mu et al., 2009).

Antipathogenic Activity of Thiourea Derivatives

Research on acylthioureas derived from aromatic compounds with halogen and methyl groups, similar in structure to the queried compound, has shown significant antipathogenic activity. These findings suggest the potential of such compounds in developing new antimicrobial agents with specific mechanisms of action (Limban et al., 2011).

Mechanism of Action

Target of Action

AKOS001083556, also known as N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylsulfanylpyridine-3-carboxamide or EN300-26593761, is an amide derivative that selectively activates p300 HAT activity . The primary target of this compound is the p300 protein, a histone acetyltransferase (HAT) that plays a crucial role in cell growth and differentiation by regulating gene expression.

Mode of Action

The compound directly binds to p300, leading to the activation of its HAT activity . This interaction results in the acetylation of histones, a process that loosens the DNA structure, allowing transcription factors to access the DNA and initiate gene expression.

properties

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylsulfanylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClF3N2OS/c1-22-13-9(3-2-6-19-13)12(21)20-8-4-5-11(15)10(7-8)14(16,17)18/h2-7H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOVNJMIKDXFKCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClF3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylsulfanylpyridine-3-carboxamide

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